Sufentanil citrate

Beschreibung

This compound is the citrate salt form of sufentanil, a synthetic congener of fentanyl and related to the phenylpieridines, with analgesic property. This compound binds to and activates the mu-opioid receptor, thereby producing analgesia, respiratory depression, miosis, reduced gastrointestinal motility, and euphoria. In addition, this agent has a more rapid onset of action and shorter duration of action compared to fentanyl.

An opioid analgesic that is used as an adjunct in anesthesia, in balanced anesthesia, and as a primary anesthetic agent.

See also: Sufentanil (has active moiety).

Eigenschaften

IUPAC Name |

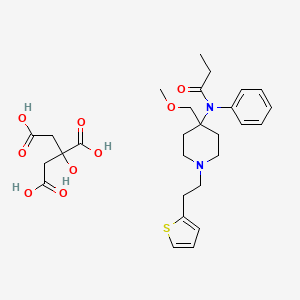

2-hydroxypropane-1,2,3-tricarboxylic acid;N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O2S.C6H8O7/c1-3-21(25)24(19-8-5-4-6-9-19)22(18-26-2)12-15-23(16-13-22)14-11-20-10-7-17-27-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-10,17H,3,11-16,18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCZPLDERGDQRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)COC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N2O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56030-54-7 (Parent) | |

| Record name | Sufentanil citrate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060561173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5048928 | |

| Record name | Sufentanil citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60561-17-3 | |

| Record name | Sufentanil citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60561-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sufentanil citrate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060561173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sufentanil citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidyl]-N-phenylpropionamide citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUFENTANIL CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9ZFX8403R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sufentanil Citrate on Mu-Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sufentanil citrate, a potent synthetic opioid analgesic, exerts its pharmacological effects primarily through its interaction with the mu (µ)-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) superfamily. This technical guide provides a comprehensive overview of the molecular mechanisms underlying sufentanil's action at the µ-opioid receptor. It details the binding kinetics, downstream signaling cascades, and the experimental methodologies used to elucidate these pathways. The information is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of sufentanil's pharmacology.

Introduction

Sufentanil is a highly potent and selective µ-opioid receptor agonist.[1][2] Its clinical utility in anesthesia and analgesia stems from its rapid onset and profound analgesic effects.[3] Understanding the intricate molecular interactions between sufentanil and the µ-opioid receptor is crucial for the development of safer and more effective analgesics with reduced side-effect profiles. This guide will delve into the quantitative pharmacology, signaling pathways, and experimental protocols that define our current understanding of sufentanil's mechanism of action.

Quantitative Pharmacology of Sufentanil at the Mu-Opioid Receptor

Sufentanil's high affinity and potency for the µ-opioid receptor are key determinants of its pharmacological profile. These parameters are typically quantified through various in vitro assays.

Table 1: Mu-Opioid Receptor Binding Affinities (Ki) of Sufentanil and Other Opioids

| Compound | Kᵢ (nM) | Assay System | Reference |

| Sufentanil | 0.138 | Recombinant human MOR | [4][5] |

| Fentanyl | 1.6 | Not Specified | [6] |

| Morphine | 1-100 (range) | Recombinant human MOR | [4] |

| Carfentanil | 0.19 | Radioligand competitive binding assay | [7] |

| DAMGO | Not Specified | Not Specified |

Kᵢ (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Potency (EC₅₀) and Efficacy (Eₘₐₓ) of Sufentanil and Other Opioids in Functional Assays

| Compound | Assay Type | EC₅₀ (nM) | Eₘₐₓ (%) | Cell System | Reference |

| Sufentanil | GTPγS Binding | Not specified | Not specified | Not specified | |

| Fentanyl | β-arrestin2 recruitment | 6.75 ± 2.01 | 16521.33 ± 1446.39 (absolute units) | HEK293T cells | [8] |

| DAMGO | GTPγS Binding | Not specified | Full Agonist | Mouse Brainstem Membranes | [9] |

| Morphine | cAMP Assay | Not specified | Partial Agonist | Not specified | [9] |

EC₅₀ (half maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum. Eₘₐₓ (maximum effect) is the maximal response that can be produced by the drug.

Signaling Pathways of the Mu-Opioid Receptor Activated by Sufentanil

Upon binding to the µ-opioid receptor, sufentanil initiates a cascade of intracellular signaling events. These pathways are broadly categorized into G-protein dependent and β-arrestin dependent pathways.[10][11]

G-Protein Dependent Signaling

The canonical signaling pathway for µ-opioid receptor activation is mediated by the heterotrimeric G-protein, primarily of the Gαi/o subtype.[10][12]

-

G-Protein Activation: Sufentanil binding induces a conformational change in the µ-opioid receptor, facilitating the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit of the associated G-protein.[13] This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits.[12]

-

Downstream Effectors of Gαi/o: The activated Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[10][14]

-

Downstream Effectors of Gβγ: The dissociated Gβγ dimer modulates various ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[11] It also inhibits N-type voltage-gated calcium channels, reducing calcium influx.[12] Both actions contribute to the inhibition of neurotransmitter release and a reduction in neuronal excitability, which underlies the analgesic effect.[11]

β-Arrestin Dependent Signaling

Activation of the µ-opioid receptor by agonists also leads to the recruitment of β-arrestin proteins. This pathway is implicated in receptor desensitization, internalization, and potentially some of the adverse effects of opioids.[10][11]

-

Receptor Phosphorylation: Upon agonist binding, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular C-terminal tail of the µ-opioid receptor.[13]

-

β-Arrestin Recruitment: Phosphorylated receptors serve as a docking site for β-arrestin proteins (primarily β-arrestin 2).[10][13]

-

Receptor Desensitization and Internalization: The binding of β-arrestin sterically hinders further G-protein coupling, leading to desensitization.[13] β-arrestin also acts as an adaptor protein, linking the receptor to the endocytic machinery (e.g., clathrin), which results in receptor internalization.[11]

-

Downstream Signaling: β-arrestin can also initiate its own signaling cascades, independent of G-proteins, by acting as a scaffold for various kinases, such as those in the mitogen-activated protein kinase (MAPK) pathway.[12]

The concept of "biased agonism" suggests that some ligands may preferentially activate either the G-protein or the β-arrestin pathway.[15][16] While some studies have explored this for fentanyl and its analogs, the precise bias of sufentanil is an area of ongoing research.[8]

Detailed Experimental Protocols

The quantitative data and signaling pathways described above are elucidated through a variety of in vitro experimental techniques.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a ligand for a receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the µ-opioid receptor are prepared from cultured cells or brain tissue homogenates.[9]

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]sufentanil) and varying concentrations of the unlabeled competitor ligand (sufentanil).[17]

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition binding curve, from which the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) is determined. The Kᵢ is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by an agonist.

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes containing the µ-opioid receptor and associated G-proteins are prepared.[9]

-

Incubation: Membranes are incubated with GDP, varying concentrations of the agonist (sufentanil), and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[9][18]

-

Reaction Termination: The binding reaction is stopped by rapid filtration.

-

Quantification: The amount of [³⁵S]GTPγS bound to the Gα subunits is quantified by scintillation counting.[9]

-

Data Analysis: The data are plotted as specific binding versus agonist concentration to determine the EC₅₀ and Eₘₐₓ for G-protein activation.[9]

β-Arrestin Recruitment Assay

These assays measure the ability of an agonist to promote the interaction between the µ-opioid receptor and β-arrestin.

Methodology:

-

Cell Line: A cell line is engineered to co-express the µ-opioid receptor and a β-arrestin fusion protein. Often, these proteins are tagged with components of a reporter system, such as fragments of an enzyme (e.g., β-galactosidase in the PathHunter assay) or bioluminescent proteins (e.g., luciferase in BRET assays).[8][19]

-

Agonist Stimulation: The cells are treated with varying concentrations of the agonist (sufentanil).

-

Signal Detection: If the agonist induces the recruitment of β-arrestin to the receptor, the reporter protein components are brought into close proximity, generating a detectable signal (e.g., light or a colorimetric change).

-

Data Analysis: The signal intensity is measured and plotted against the agonist concentration to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

Conclusion

This compound's mechanism of action at the µ-opioid receptor is a multifaceted process involving high-affinity binding and the activation of complex intracellular signaling networks. As a potent agonist, it robustly engages G-protein signaling to produce profound analgesia. The role of β-arrestin in mediating its effects and the potential for biased agonism are critical areas of ongoing investigation that will inform the future of opioid drug development. The experimental protocols detailed herein provide the foundation for the continued exploration of these mechanisms, with the ultimate goal of designing novel analgesics with improved therapeutic profiles.

References

- 1. Formulary Drug Review: Sufentanil Sublingual - PMC [pmc.ncbi.nlm.nih.gov]

- 2. calonmedical.com [calonmedical.com]

- 3. Sufentanil: Pharmacolgy and Current Applications in Clinical Practice [jscimedcentral.com]

- 4. zenodo.org [zenodo.org]

- 5. researchgate.net [researchgate.net]

- 6. fda.gov [fda.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fentanyl - Wikipedia [en.wikipedia.org]

- 15. Biased Agonism: Lessons from Studies of Opioid Receptor Agonists | Annual Reviews [annualreviews.org]

- 16. Influence of G protein-biased agonists of μ-opioid receptor on addiction-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [3H]Sufentanil, a superior ligand for mu-opiate receptors: binding properties and regional distribution in rat brain and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Unveiling the In Vivo Pharmacology of Sufentanil Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vivo pharmacological properties of sufentanil citrate, a potent synthetic opioid analgesic. We will delve into its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used to elucidate these characteristics.

Core Pharmacological Properties

This compound is a highly potent and selective μ-opioid receptor agonist.[1] Its primary therapeutic effects, analgesia and sedation, stem from its interaction with these receptors within the central nervous system (CNS).[2] As a derivative of fentanyl, sufentanil is estimated to be 5 to 10 times more potent.[2]

Mechanism of Action

Sufentanil's pharmacological activity is initiated by its binding to μ-opioid receptors, which are G-protein coupled receptors located in the brain and spinal cord.[2] This binding inhibits the transmission of pain signals, leading to profound analgesia.[2] Additionally, this receptor activation can induce a range of physiological responses, including respiratory depression, miosis (pupil constriction), and a sense of euphoria, while also reducing gastrointestinal motility.[2][3]

Caption: Mechanism of action of this compound.

Pharmacokinetic Profile

The pharmacokinetic profile of intravenous sufentanil is often described by a three-compartment model, characterized by a rapid initial distribution, a redistribution phase, and a terminal elimination phase.[1][4] Its high lipid solubility allows it to readily cross the blood-brain barrier, contributing to a rapid onset of action.[1][5]

Table 1: Pharmacokinetic Parameters of Intravenous Sufentanil in Adults

| Parameter | Value | Reference |

| Distribution Time | 1.4 minutes | [6] |

| Redistribution Time | 17.1 minutes | [6] |

| Elimination Half-Life | 164 ± 22 minutes | |

| Volume of Distribution at Steady State (Vdss) | 1.7 ± 0.2 L/kg | [7] |

| Total Plasma Clearance | 12.7 ± 0.8 mL/kg/min | [7] |

| Protein Binding | ~90% (primarily to α1-acid glycoprotein) | [1] |

Note: Pharmacokinetic parameters can vary based on patient populations (e.g., age, clinical condition).

Pharmacodynamic Properties

Sufentanil's pharmacodynamic effects are dose-dependent. At lower intravenous doses (up to 8 mcg/kg), it acts as an analgesic component of general anesthesia.[6] At higher doses (≥8 mcg/kg), it can induce a deep level of anesthesia without the need for additional anesthetic agents.[6]

Table 2: Key Pharmacodynamic Effects of this compound

| Effect | Description | Reference |

| Analgesia | Primary therapeutic effect mediated by μ-opioid receptor agonism.[2] | |

| Sedation | Dose-dependent CNS depression.[3] | |

| Respiratory Depression | Direct action on brain stem respiratory centers, which can outlast the analgesic effect.[3][8] | |

| Cardiovascular Effects | Can cause bradycardia and hypotension, particularly in patients with reduced blood volume.[8][9] May cause vasodilation.[8] | |

| Muscular Rigidity | Can induce skeletal muscle rigidity, especially of the truncal muscles, with a rapid onset.[6] | |

| Gastrointestinal Effects | Reduced GI motility and increased smooth muscle tone in the stomach and duodenum.[3] | |

| Pupillary Effects | Miosis (pupil constriction), even in darkness.[3] |

Experimental Protocols

The in vivo pharmacological properties of this compound are typically investigated through clinical trials and pharmacokinetic studies in surgical patients.

Pharmacokinetic Study Protocol

A common experimental design to determine the pharmacokinetic profile of intravenous sufentanil involves the following steps:

Caption: Workflow for a typical pharmacokinetic study of sufentanil.

Methodology:

-

Subject Recruitment: A cohort of surgical patients is selected for the study.[7]

-

Drug Administration: A specified dose of this compound (e.g., 5 micrograms/kg) is administered as an intravenous bolus injection.[7]

-

Blood Sampling: Venous blood samples are collected at predetermined intervals for up to 8 hours following administration.[7]

-

Plasma Concentration Analysis: Plasma is separated from the blood samples, and the concentration of sufentanil is quantified using a sensitive analytical method, such as gas chromatography-mass spectrometry.

-

Pharmacokinetic Modeling: The plasma concentration-time data is then fitted to a pharmacokinetic model, often a tri-exponential equation, to determine key parameters like half-lives of distribution and elimination, volume of distribution, and clearance.[7]

Pharmacodynamic Assessment in a Clinical Setting

The analgesic efficacy and safety of sufentanil can be evaluated in a randomized controlled trial setting, for instance, comparing sublingual sufentanil to intravenous fentanyl for acute postoperative pain.

Methodology:

-

Patient Randomization: Patients experiencing a certain level of postoperative pain (e.g., pain score ≥ 4) are randomly assigned to receive either sublingual sufentanil (e.g., 30 mcg) or intravenous fentanyl (e.g., 50 mcg).[10]

-

Pain Assessment: Pain scores are recorded at baseline and at regular intervals after drug administration using a validated pain scale (e.g., a 0-10 numeric rating scale).[10]

-

Rescue Medication: Patients are allowed access to rescue opioid medication (e.g., intravenous fentanyl) if their pain score remains above a predefined threshold.[10]

-

Monitoring of Adverse Events: Key safety parameters such as respiratory rate, oxygen saturation, blood pressure, and heart rate are continuously monitored. The incidence of adverse effects like nausea, vomiting, and pruritus is also recorded.[10]

-

Data Analysis: Efficacy endpoints (e.g., change in pain scores, time to rescue medication) and safety data are statistically compared between the treatment groups.[10]

Drug Interactions

The metabolism of sufentanil is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. Concomitant use of CYP3A4 inhibitors (e.g., macrolide antibiotics, azole-antifungal agents) can increase sufentanil plasma concentrations, potentially leading to enhanced or prolonged effects and an increased risk of respiratory depression.[8][9] Conversely, CYP3A4 inducers can decrease sufentanil plasma concentrations, potentially reducing its efficacy.[3][8]

Conclusion

This compound is a potent μ-opioid receptor agonist with a rapid onset of action and a well-defined pharmacokinetic profile. Its in vivo pharmacological properties make it a valuable tool in anesthesia and for the management of acute pain. A thorough understanding of its pharmacokinetics, pharmacodynamics, and potential for drug interactions is crucial for its safe and effective clinical use and for the development of novel analgesic therapies.

References

- 1. calonmedical.com [calonmedical.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Formulary Drug Review: Sufentanil Sublingual - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sufentanil: Pharmacolgy and Current Applications in Clinical Practice [jscimedcentral.com]

- 5. Articles [globalrx.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. The pharmacokinetics of sufentanil in surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. labeling.pfizer.com [labeling.pfizer.com]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Sufentanil Citrate: A Deep Dive into Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity and kinetics of sufentanil citrate, a potent synthetic opioid analgesic. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacological studies.

Introduction to this compound

Sufentanil, a potent fentanyl analog, is a selective agonist primarily targeting the mu (µ)-opioid receptor.[1][2] Its high affinity for this receptor subtype is a key determinant of its powerful analgesic properties.[1][3] Understanding the precise nature of its interaction with opioid receptors, including its binding affinity and the kinetics of association and dissociation, is crucial for optimizing its therapeutic applications and developing safer, more effective analgesics.

Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a measure of the strength of their interaction. It is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd), with lower values indicating a higher affinity. Sufentanil exhibits a notably high affinity for the µ-opioid receptor and a significantly lower affinity for the delta (δ) and kappa (κ) opioid receptors.[3][4]

Data Presentation: Quantitative Binding Affinity of Sufentanil

| Receptor Subtype | Ligand | Assay Type | Preparation | Ki (nM) | Reference |

| Mu (µ)-Opioid Receptor | Sufentanil | Competitive Binding | Recombinant human MOR | 0.1380 | |

| Mu (µ)-Opioid Receptor | [3H]Sufentanil | Saturation Binding | Rat forebrain membranes | Kd = 0.13 (in Tris-HCl buffer) | [3] |

| Mu (µ)-Opioid Receptor | [3H]Sufentanil | Saturation Binding | Rat forebrain membranes | Kd = 0.31 (in Tris-HCl buffer with 120 mM NaCl) | [3] |

| Delta (δ)-Opioid Receptor | Sufentanil | Competitive Binding | Not Specified | ~100-fold lower than for µ-receptor | [3] |

Receptor Binding Kinetics

The kinetics of receptor binding describe the rates at which a ligand associates (kon) and dissociates (koff) from its receptor. These parameters provide a more dynamic understanding of the ligand-receptor interaction than affinity constants alone and can influence the onset and duration of a drug's pharmacological effects.

Data Presentation: Quantitative Binding Kinetics of Sufentanil

| Parameter | Receptor Subtype | Conditions | Value | Calculated from | Reference |

| Dissociation half-life (t½) | Mu (µ)-Opioid Receptor | Tris-HCl buffer | 2.1 min | - | [3] |

| Dissociation half-life (t½) | Mu (µ)-Opioid Receptor | Tris-HCl buffer with 120 mM NaCl | 13 s | - | [3] |

| Dissociation rate constant (koff) | Mu (µ)-Opioid Receptor | Tris-HCl buffer | ~0.0055 s⁻¹ | t½ = 2.1 min | [3] |

| Dissociation rate constant (koff) | Mu (µ)-Opioid Receptor | Tris-HCl buffer with 120 mM NaCl | ~0.0533 s⁻¹ | t½ = 13 s | [3] |

Signaling Pathways

Upon binding to the µ-opioid receptor, a G-protein coupled receptor (GPCR), sufentanil initiates a cascade of intracellular signaling events.[5][6] The two primary pathways activated are the G-protein signaling pathway and the β-arrestin signaling pathway.

G-Protein Signaling Pathway

The "classical" signaling route for opioid receptors involves the activation of inhibitory G-proteins (Gi/Go).[7] This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of various ion channels, ultimately resulting in the desired analgesic effect.[7]

β-Arrestin Signaling Pathway

The β-arrestin pathway is primarily involved in the regulation of opioid receptor signaling, including desensitization and internalization.[7] Recruitment of β-arrestin to the receptor can also trigger distinct signaling cascades that are implicated in some of the adverse effects of opioids, such as respiratory depression.[8]

Experimental Protocols

The determination of receptor binding affinity and kinetics is typically achieved through radioligand binding assays. The following are detailed, representative protocols for saturation and competition binding assays, which can be adapted for the study of sufentanil.

Radioligand Binding Assay Workflow

Saturation Binding Assay (to determine Kd and Bmax)

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radioligand (e.g., [3H]-sufentanil) at the µ-opioid receptor.

Materials:

-

Membrane preparation from cells or tissues expressing the µ-opioid receptor.

-

Radioligand: [3H]-sufentanil.

-

Unlabeled ligand for determining non-specific binding (e.g., naloxone).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation vials and cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in a lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in binding buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding and non-specific binding.

-

Total Binding: Add increasing concentrations of [3H]-sufentanil to the wells.

-

Non-specific Binding: Add the same increasing concentrations of [3H]-sufentanil along with a high concentration of an unlabeled competitor (e.g., 10 µM naloxone).

-

-

Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the concentration of the radioligand and fit the data to a one-site binding hyperbola using non-linear regression analysis to determine the Kd and Bmax values.[9]

Competition Binding Assay (to determine Ki)

Objective: To determine the binding affinity (Ki) of an unlabeled ligand (sufentanil) by measuring its ability to compete with a fixed concentration of a radiolabeled ligand for binding to the µ-opioid receptor.

Materials:

-

Same as for the saturation binding assay, with the addition of the unlabeled test compound (sufentanil).

Procedure:

-

Membrane Preparation: Prepare membranes as described in the saturation binding assay protocol.

-

Assay Setup: In a 96-well plate, set up triplicate wells.

-

Add a fixed concentration of the radioligand (typically at or near its Kd value) to all wells.

-

Add increasing concentrations of the unlabeled test compound (sufentanil).

-

Include wells for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled ligand).

-

-

Incubation: Add the membrane preparation to all wells and incubate to reach equilibrium.

-

Filtration and Washing: Follow the same procedure as in the saturation binding assay.

-

Scintillation Counting: Measure the radioactivity in the filters.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Conclusion

This compound's high affinity and selectivity for the µ-opioid receptor, coupled with its specific binding kinetics, form the molecular basis of its potent analgesic effects. The detailed understanding of these parameters, obtained through rigorous experimental methodologies such as radioligand binding assays, is fundamental for the rational design of novel opioid therapeutics with improved safety profiles. The intricate signaling pathways activated by sufentanil highlight the complexity of opioid pharmacology and offer multiple avenues for future research and drug development.

References

- 1. Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor | eLife [elifesciences.org]

- 2. benchchem.com [benchchem.com]

- 3. [3H]Sufentanil, a superior ligand for mu-opiate receptors: binding properties and regional distribution in rat brain and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. benchchem.com [benchchem.com]

- 8. Kinetics and Mechanism of Fentanyl Dissociation from the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

Molecular Pharmacology of Sufentanil as a µ-Opioid Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sufentanil, a potent synthetic opioid analgesic, exerts its pharmacological effects primarily through agonism at the µ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) superfamily. This technical guide provides an in-depth overview of the molecular pharmacology of sufentanil, focusing on its interaction with the MOR. It includes a compilation of quantitative data on its binding affinity, potency, and efficacy in mediating downstream signaling pathways. Detailed experimental protocols for key in vitro assays are provided to facilitate the characterization of sufentanil and other MOR agonists. Furthermore, this guide visualizes the intricate signaling cascades and experimental workflows using schematic diagrams to offer a comprehensive understanding for researchers and professionals in drug development.

Introduction

Sufentanil is a highly potent thienyl derivative of fentanyl, utilized clinically for anesthesia and analgesia.[1][2] Its primary mechanism of action involves the activation of µ-opioid receptors, which are predominantly expressed in the central nervous system (CNS) and peripheral tissues.[3][4] The activation of these receptors initiates a cascade of intracellular signaling events, leading to the profound analgesic effects characteristic of opioids. A thorough understanding of sufentanil's molecular interactions with the MOR is crucial for optimizing its therapeutic use and for the development of novel analgesics with improved safety profiles.

Mechanism of Action at the µ-Opioid Receptor

Sufentanil's interaction with the MOR is characterized by high binding affinity and potent agonism. Upon binding, sufentanil stabilizes the receptor in an active conformation, leading to the activation of heterotrimeric Gi/o proteins.[5][6] This activation results in the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which proceed to modulate the activity of various downstream effectors.[5]

The primary signaling pathway involves the inhibition of adenylyl cyclase by the Gαi/o subunit, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] The Gβγ subunits contribute to the analgesic effect by inhibiting N-type voltage-gated calcium channels and activating G protein-coupled inwardly rectifying potassium (GIRK) channels.[4] This collective action leads to hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, ultimately dampening the transmission of pain signals.

Receptor Desensitization and Internalization

Prolonged or repeated exposure to sufentanil can lead to receptor desensitization, a process that contributes to the development of tolerance.[7] This process is initiated by the phosphorylation of the intracellular domains of the MOR by G protein-coupled receptor kinases (GRKs), particularly GRK2 and GRK3.[7] Phosphorylation of the receptor increases its affinity for β-arrestin proteins. The recruitment of β-arrestin 2 to the MOR sterically hinders its coupling to G proteins, leading to desensitization of the G protein-mediated signaling.[7] Furthermore, β-arrestin 2 acts as a scaffold protein, facilitating the internalization of the receptor via clathrin-coated pits.[8]

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of sufentanil at the µ-opioid receptor, providing a comparative overview with other standard opioids.

Table 1: µ-Opioid Receptor Binding Affinity of Sufentanil and Reference Opioids

| Compound | Kᵢ (nM) | Radioligand | Tissue/Cell Line |

| Sufentanil | 0.138 | [³H]-DAMGO | Recombinant human MOR |

| Fentanyl | 1.2 - 1.4 | [³H]-Diprenorphine | Guinea pig brain membranes |

| Morphine | 1 - 10 | [³H]-DAMGO | Recombinant human MOR |

| DAMGO | 1 - 5 | [³H]-DAMGO | Recombinant human MOR |

Table 2: Functional Potency and Efficacy of Sufentanil and Reference Opioids in G-Protein Activation ([³⁵S]GTPγS Binding) Assays

| Compound | EC₅₀ (nM) | Eₘₐₓ (% of DAMGO) | Cell Line/Tissue |

| Sufentanil | ~32-33% (Partial Agonist) | Mouse brainstem membranes | |

| Fentanyl | 32 | ~100 | CHO-hMOR cells |

| Morphine | 130 | 96 | CHO-hMOR cells |

| DAMGO | 10 | 100 | CHO-hMOR cells |

Table 3: Functional Potency and Efficacy of Sufentanil and Reference Opioids in β-Arrestin 2 Recruitment Assays

| Compound | EC₅₀ (nM) | Eₘₐₓ (% of DAMGO) | Assay System |

| Sufentanil | Not specified | Does not display bias | BRET in HEK293T cells |

| Fentanyl | 6.75 ± 2.01 | 100 | PathHunter β-arrestin assay |

| Morphine | ~200-300 | Partial Agonist | PathHunter β-arrestin assay |

| DAMGO | ~100-200 | 100 | PathHunter β-arrestin assay |

Note: Quantitative values can vary depending on the specific experimental conditions and assay systems used.

Signaling Pathways and Experimental Workflows

Sufentanil-Induced µ-Opioid Receptor Signaling Cascade

Caption: Sufentanil signaling at the µ-opioid receptor.

Experimental Workflow for [³⁵S]GTPγS Binding Assay

References

- 1. futuresrecoveryhealthcare.com [futuresrecoveryhealthcare.com]

- 2. Comparison of the Analgesic Effect of Sufentanil versus Fentanyl in Intravenous Patient-Controlled Analgesia after Total Laparoscopic Hysterectomy: A Randomized, Double-blind, Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. µ-opioid receptor [biology.kenyon.edu]

- 4. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 5. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Changes in the expression of G protein-coupled receptor kinases and beta-arrestin 2 in rat brain during opioid tolerance and supersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Agonist-directed Interactions with Specific β-Arrestins Determine μ-Opioid Receptor Trafficking, Ubiquitination, and Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Potent Analgesic: An In-depth Technical Guide to the Early-Phase Discovery and Synthesis of Sufentanil Citrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sufentanil, a powerful synthetic opioid analgesic, represents a significant milestone in the development of anesthetic agents. First synthesized in 1974 by Dr. Paul Janssen and his team at Janssen Pharmaceutica, sufentanil emerged from a systematic exploration of the fentanyl scaffold, aiming for enhanced potency and a favorable safety profile.[1] Structurally, it is a thienyl derivative of fentanyl, distinguished by a methoxymethyl group on the piperidine ring and the replacement of fentanyl's phenyl ring with a thiophene ring.[1] These modifications result in an analgesic potency approximately 5 to 10 times that of its parent compound, fentanyl, and 500 to 1,000 times that of morphine.[1] This whitepaper provides a detailed technical overview of the early-phase discovery, synthesis, and pharmacology of sufentanil citrate, tailored for professionals in drug development and research.

Early Pharmacological Profile of Sufentanil

Initial preclinical studies rapidly established sufentanil's remarkable potency and a significantly wider safety margin compared to other opioids. The seminal work by Niemegeers et al. in 1976 provided the first comprehensive in-vivo characterization of sufentanil (then referred to as R 30 730).

Quantitative Pharmacological Data from Early Preclinical Studies

The following tables summarize the key quantitative data from these foundational studies, highlighting the analgesic potency (ED50) and acute toxicity (LD50) of sufentanil in comparison to other opioids.

| Compound | Animal Model | Test | ED50 (mg/kg, IV) |

| Sufentanil | Mouse | Hot Plate | 0.0028 |

| Morphine | Mouse | Hot Plate | 6.45 |

| Pethidine | Mouse | Hot Plate | 4.48 |

| Fentanyl | Mouse | Hot Plate | 0.011 |

| Sufentanil | Rat | Tail Withdrawal | 0.00071 |

| Morphine | Rat | Tail Withdrawal | 3.21 |

| Pethidine | Rat | Tail Withdrawal | 2.90 |

| Fentanyl | Rat | Tail Withdrawal | 0.0053 |

Caption: Table 1. Intravenous Analgesic Potency (ED50) of Sufentanil and Reference Opioids in Mice and Rats.

| Compound | Animal Model | LD50 (mg/kg, IV) | Therapeutic Index (LD50/ED50) |

| Sufentanil | Mouse | 18.7 | 6679 |

| Morphine | Mouse | 225 | 34.9 |

| Pethidine | Mouse | 35.7 | 7.97 |

| Fentanyl | Mouse | 5.0 | 454 |

| Sufentanil | Rat | 17.9 | 25211 |

| Morphine | Rat | 223 | 69.5 |

| Pethidine | Rat | 13.9 | 4.80 |

| Fentanyl | Rat | 1.47 | 277 |

Caption: Table 2. Intravenous Acute Toxicity (LD50) and Therapeutic Index of Sufentanil and Reference Opioids in Mice and Rats.

Receptor Binding Affinity

Sufentanil exerts its potent analgesic effects primarily through its high affinity and selectivity for the µ-opioid receptor. Early radioligand binding studies demonstrated its superior binding properties.

| Compound | Receptor | Ki (nM) |

| Sufentanil | µ-opioid | 0.138 |

| Fentanyl | µ-opioid | 1.346 |

| Morphine | µ-opioid | 1.168 |

Caption: Table 3. Comparative µ-Opioid Receptor Binding Affinities (Ki).[2][3]

The Original Synthesis of Sufentanil: The Janssen Pathway

The initial synthesis of sufentanil by Janssen's team was a multi-step process starting from N-benzyl-4-piperidone and aniline. This pathway, while effective, was lengthy and resulted in a low overall yield.

Experimental Protocol: Janssen Synthesis of Sufentanil Base

The following is a representative protocol based on descriptions of the original Janssen synthesis.

Step 1: Synthesis of N-Benzyl-4-phenylamino-4-cyanopiperidine

-

Reaction: Strecker synthesis.

-

Reagents: N-benzyl-4-piperidone, aniline, potassium cyanide.

-

Procedure: A mixture of N-benzyl-4-piperidone and aniline is treated with potassium cyanide. The reaction mixture is stirred at room temperature to yield N-benzyl-4-phenylamino-4-cyanopiperidine.

Step 2: Hydrolysis to 4-Anilino-N-benzylpiperidine-4-carboxamide

-

Reagents: N-benzyl-4-phenylamino-4-cyanopiperidine, concentrated sulfuric acid.

-

Procedure: The cyanoamine from Step 1 is carefully treated with cold, concentrated sulfuric acid to hydrolyze the nitrile to a primary amide.

Step 3: Hydrolysis to 4-Anilino-N-benzylpiperidine-4-carboxylic Acid

-

Reagents: 4-Anilino-N-benzylpiperidine-4-carboxamide, concentrated hydrochloric acid.

-

Procedure: The amide from Step 2 is heated at reflux with concentrated hydrochloric acid to yield the corresponding carboxylic acid.

Step 4: Esterification to Methyl 4-Anilino-N-benzylpiperidine-4-carboxylate

-

Reagents: 4-Anilino-N-benzylpiperidine-4-carboxylic acid, methanol, acid catalyst (e.g., H₂SO₄).

-

Procedure: The carboxylic acid from Step 3 is esterified by refluxing in methanol with an acid catalyst.

Step 5: Reduction to 4-(Hydroxymethyl)-4-anilino-N-benzylpiperidine

-

Reagents: Methyl 4-anilino-N-benzylpiperidine-4-carboxylate, lithium aluminum hydride (LiAlH₄), anhydrous ether.

-

Procedure: The ester from Step 4 is reduced using a powerful reducing agent like LiAlH₄ in an anhydrous solvent to yield the amino alcohol.

Step 6: Etherification to 4-(Methoxymethyl)-4-anilino-N-benzylpiperidine

-

Reagents: 4-(Hydroxymethyl)-4-anilino-N-benzylpiperidine, sodium hydride (NaH), methyl iodide (MeI), hexamethylphosphoramide (HMPA).

-

Procedure: The alcohol from Step 5 is deprotonated with a strong base like NaH, and the resulting alkoxide is alkylated with methyl iodide to form the methyl ether.

Step 7: Acylation to N-[1-Benzyl-4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide

-

Reagents: 4-(Methoxymethyl)-4-anilino-N-benzylpiperidine, propionyl chloride or propionic anhydride.

-

Procedure: The secondary amine from Step 6 is acylated with propionyl chloride or propionic anhydride to introduce the propanamide group.

Step 8: Debenzylation to N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide

-

Reagents: N-[1-Benzyl-4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide, hydrogen gas (H₂), palladium on carbon (Pd/C) catalyst.

-

Procedure: The N-benzyl protecting group is removed by catalytic hydrogenation to yield the secondary amine, the direct precursor to sufentanil.

Step 9: N-Alkylation to Sufentanil Base

-

Reagents: N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide, 2-(2-thienyl)ethyl methanesulfonate.

-

Procedure: The secondary amine from Step 8 is alkylated with the appropriate thienylethyl side chain to yield sufentanil base.

Synthesis of this compound

The final step in preparing the pharmaceutically used form is the conversion of the sufentanil free base to its citrate salt.

Experimental Protocol: this compound Formation

-

Reagents: Sufentanil base, citric acid, polar solvent (e.g., acetone, isopropanol, or water).

-

Procedure: Sufentanil base is dissolved in a suitable polar solvent and heated. A solution of citric acid in the same solvent is then added. The mixture is stirred, and upon cooling, this compound precipitates as a white crystalline solid, which is then collected by filtration and dried.

Visualizing the Synthesis and Mechanism of Action

Sufentanil Synthesis Workflow

The following diagram illustrates a generalized synthetic pathway to sufentanil, based on the principles of the Janssen synthesis.

Caption: Generalized synthetic pathway for this compound based on the Janssen route.

Sufentanil's Mechanism of Action: µ-Opioid Receptor Signaling

Sufentanil's pharmacological effects are mediated through the activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR). The binding of sufentanil to this receptor initiates a cascade of intracellular signaling events.

Caption: Simplified µ-opioid receptor signaling pathway activated by sufentanil.

Conclusion

The discovery and development of sufentanil marked a pivotal moment in the field of anesthesiology and pain management. Its synthesis, born from the methodical structure-activity relationship studies pioneered by Dr. Paul Janssen, provided a potent tool for clinicians. The early pharmacological data unequivocally demonstrated its superior analgesic efficacy and a remarkable safety profile compared to its predecessors. Understanding the foundational synthesis routes and the fundamental mechanism of action of this compound remains crucial for today's researchers and drug development professionals as they continue to innovate in the field of opioid analgesics and explore novel therapeutic agents.

References

In Vitro Characterization of Sufentanil Citrate Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of sufentanil citrate's bioactivity. Sufentanil is a potent synthetic opioid analgesic, and understanding its interaction with opioid receptors at a molecular and cellular level is crucial for drug development and research. This document details its receptor binding affinity, functional activity through key signaling pathways, and provides detailed experimental protocols for the assays used in its characterization.

Introduction to this compound

Sufentanil is a highly potent and selective agonist of the µ-opioid receptor (MOR).[1][2] Its primary mechanism of action involves binding to and activating these receptors, which are G-protein coupled receptors (GPCRs) located primarily in the central nervous system. This activation leads to a cascade of intracellular signaling events, ultimately resulting in profound analgesia.

Receptor Binding Affinity

The initial step in characterizing the bioactivity of sufentanil is to determine its binding affinity for the different opioid receptor subtypes: µ (mu), δ (delta), and κ (kappa). This is typically achieved through competitive radioligand binding assays.

Data Presentation: this compound Binding Affinity (Ki)

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| µ-opioid (human) | [3H]-DAMGO | Recombinant human µOR in cell membranes | 0.1380 | [1][2] |

| δ-opioid (rat) | [3H]-[D-Ala2,D-Leu5]enkephalin | Rat brain membranes | ~13.8* | [3] |

| κ-opioid | - | - | Data not available | - |

*Estimated value based on the finding that sufentanil's affinity for δ-receptors is 100-fold lower than for µ-receptors.[3]

Functional Bioactivity

Following receptor binding, sufentanil activates intracellular signaling pathways. The key in vitro functional assays to characterize this bioactivity include GTPγS binding, cAMP accumulation, and β-arrestin recruitment assays.

G-Protein Coupling: GTPγS Binding Assay

This assay measures the activation of G-proteins upon agonist binding to the receptor. Sufentanil, as a MOR agonist, is expected to stimulate the binding of [35S]GTPγS to Gα subunits.

Data Presentation: this compound Functional Potency and Efficacy (GTPγS Assay)

| Parameter | Value |

| EC50 | Data not available |

| Emax | Data not available |

Second Messenger Modulation: cAMP Accumulation Assay

Activation of the µ-opioid receptor by an agonist like sufentanil leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Data Presentation: this compound Functional Potency and Efficacy (cAMP Assay)

| Parameter | Value |

| EC50 | Data not available |

| Emax | Data not available |

Fentanyl and its analogs are known to inhibit cAMP production with high potency and efficacy.[6][7][8]

Receptor Regulation and Signaling: β-Arrestin Recruitment Assay

β-arrestin recruitment to the activated opioid receptor is a key event in receptor desensitization and can also initiate G-protein independent signaling pathways. The potential for a ligand to preferentially activate G-protein signaling over β-arrestin recruitment is termed "biased agonism".

Data Presentation: this compound Functional Potency and Efficacy (β-Arrestin Recruitment Assay)

| Parameter | Value | Reference |

| EC50 | Data not available | - |

| Emax | Data not available | - |

| Signaling Bias | No significant bias observed compared to DAMGO | [9] |

Signaling Pathways and Experimental Workflows

Sufentanil-Induced µ-Opioid Receptor Signaling

The binding of sufentanil to the µ-opioid receptor primarily activates the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase and modulation of ion channels, resulting in a hyperpolarization of the neuron and a reduction in neurotransmitter release.

Caption: Sufentanil-induced µ-opioid receptor signaling pathway.

Experimental Workflow: Radioligand Binding Assay

This workflow outlines the key steps in a competitive radioligand binding assay to determine the Ki of sufentanil.

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: GTPγS Binding Assay

This workflow illustrates the procedure for a GTPγS binding assay to measure G-protein activation by sufentanil.

Caption: Workflow for a [35S]GTPγS binding assay.

Experimental Workflow: cAMP Accumulation Assay

This workflow details the steps for a cAMP accumulation assay to assess the inhibitory effect of sufentanil on adenylyl cyclase.

Caption: Workflow for a cAMP accumulation assay.

Experimental Workflow: β-Arrestin Recruitment Assay

This workflow outlines the procedure for a β-arrestin recruitment assay, often using enzyme fragment complementation (EFC) technology.

Caption: Workflow for a β-arrestin recruitment assay.

Detailed Experimental Protocols

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of this compound for the µ-opioid receptor.

Materials:

-

Cell membranes expressing the human µ-opioid receptor.

-

Radioligand: [3H]-DAMGO (specific activity ~50 Ci/mmol).

-

This compound.

-

Naloxone (for non-specific binding).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in triplicate:

-

Total binding: 25 µL of assay buffer.

-

Non-specific binding: 25 µL of 10 µM naloxone.

-

Competition: 25 µL of each sufentanil dilution.

-

-

Add 25 µL of [3H]-DAMGO (final concentration ~1 nM) to all wells.

-

Add 200 µL of receptor membrane suspension (10-20 µg protein/well) to all wells to initiate the binding.

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and vortex.

-

Measure the radioactivity in a scintillation counter.

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of sufentanil.

-

Determine the IC50 value using non-linear regression (sigmoidal dose-response).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay Protocol

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating G-proteins via the µ-opioid receptor.

Materials:

-

Cell membranes expressing the human µ-opioid receptor.

-

[35S]GTPγS (specific activity >1000 Ci/mmol).

-

GTPγS (unlabeled, for non-specific binding).

-

GDP.

-

This compound.

-

DAMGO (positive control).

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Scintillation cocktail.

-

96-well filter plates (e.g., GF/B).

-

Plate scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound and DAMGO in assay buffer.

-

In a 96-well plate, add in the following order:

-

25 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).

-

25 µL of diluted sufentanil, DAMGO, or vehicle.

-

50 µL of membrane suspension (10-20 µg of protein per well).

-

50 µL of GDP (final concentration 10-100 µM).

-

-

Pre-incubate the plate at 30°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of [35S]GTPγS (final concentration 0.05-0.1 nM) to each well.

-

Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Terminate the assay by rapid filtration through the filter plate.

-

Wash the filters with ice-cold assay buffer.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Count the radioactivity in a plate scintillation counter.

Data Analysis:

-

Subtract non-specific binding from all other values to obtain specific binding.

-

Plot the specific binding (as a percentage of the maximal response of a full agonist like DAMGO) against the logarithm of the sufentanil concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Emax values.

cAMP Accumulation Assay Protocol

Objective: To determine the potency (IC50) and efficacy (Emax) of this compound to inhibit adenylyl cyclase.

Materials:

-

CHO or HEK293 cells stably expressing the human µ-opioid receptor.

-

This compound.

-

Forskolin.

-

IBMX (a phosphodiesterase inhibitor).

-

cAMP assay kit (e.g., HTRF, ELISA).

-

Cell culture medium.

-

96-well or 384-well cell culture plates.

Procedure:

-

Seed the cells in culture plates and grow to 80-90% confluency.

-

Prepare serial dilutions of this compound.

-

Aspirate the culture medium and replace it with serum-free medium containing IBMX (e.g., 0.5 mM).

-

Add the sufentanil dilutions to the cells and pre-incubate for 15-30 minutes at 37°C.

-

Add forskolin (e.g., 10 µM final concentration) to all wells (except basal control) to stimulate cAMP production.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

Data Analysis:

-

Normalize the data to the forskolin-stimulated control (0% inhibition) and the basal level (100% inhibition).

-

Plot the normalized response against the logarithm of the sufentanil concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 and Emax values.

β-Arrestin Recruitment Assay Protocol

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound to induce β-arrestin 2 recruitment to the µ-opioid receptor.

Materials:

-

Cell line engineered for β-arrestin recruitment assay (e.g., PathHunter® CHO-K1 OPRM1 β-arrestin cells).

-

This compound.

-

DAMGO (reference agonist).

-

Cell culture and assay reagents specific to the chosen assay technology (e.g., enzyme fragment complementation).

-

White, clear-bottom 384-well plates.

-

Luminometer.

Procedure:

-

Seed the cells in the 384-well plates and incubate overnight.

-

Prepare serial dilutions of this compound and the reference agonist.

-

Add the compound dilutions to the respective wells.

-

Incubate for 90 minutes at 37°C.

-

Prepare and add the detection reagent according to the manufacturer's instructions.

-

Incubate at room temperature for 60 minutes, protected from light.

-

Read the chemiluminescent signal using a plate luminometer.

Data Analysis:

-

Normalize the data to the vehicle control (0% activation) and the maximal response of the reference full agonist (100% activation).

-

Plot the normalized response against the logarithm of the sufentanil concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Conclusion and Future Directions

This guide provides a framework for the in vitro characterization of this compound's bioactivity. The data presented confirms its high affinity and selectivity for the µ-opioid receptor. While specific quantitative data for its functional potency and efficacy in GTPγS and cAMP assays, as well as its binding affinity for the κ-opioid receptor, were not available in the reviewed literature, the provided protocols offer a clear path for their experimental determination. Future studies should focus on filling these data gaps to provide a more complete in vitro pharmacological profile of this compound. This will be invaluable for the development of novel analgesics and for a deeper understanding of opioid receptor pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. zenodo.org [zenodo.org]

- 3. [3H]Sufentanil, a superior ligand for mu-opiate receptors: binding properties and regional distribution in rat brain and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of the μ‐opioid receptor by alicyclic fentanyls: Changes from high potency full agonists to low potency partial agonists with increasing alicyclic substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Affinity, potency, efficacy, selectivity, and molecular modeling of substituted fentanyls at opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro functional profiling of fentanyl and nitazene analogs at the μ-opioid receptor reveals high efficacy for Gi protein signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The in vitro functional profiles of fentanyl and nitazene analogs at the μ-opioid receptor - high efficacy is dangerous regardless of signaling bias - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Carfentanil is a β-arrestin-biased agonist at the μ opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship of Sufentanil and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sufentanil, a potent synthetic opioid analgesic, is a thienyl derivative of fentanyl and a highly selective μ-opioid receptor (MOR) agonist.[1] Its chemical structure, characterized by a 4-anilidopiperidine core, has been a focal point for extensive structure-activity relationship (SAR) studies aimed at understanding the molecular determinants of its high potency and exploring avenues for developing analogs with improved therapeutic profiles. This technical guide provides an in-depth analysis of the SAR of sufentanil and its analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Core Structure and Key Pharmacophoric Features

The fundamental structure of sufentanil consists of a central piperidine ring with several key substituents that are crucial for its interaction with the μ-opioid receptor. These include:

-

N-phenylpropanamide group: Attached to the 4-position of the piperidine ring, this group is essential for analgesic activity.

-

4-methoxymethyl group: Also at the 4-position of the piperidine ring, this addition distinguishes sufentanil from fentanyl and contributes to its increased potency.[2]

-

Thienylethyl group: Attached to the piperidine nitrogen, this bioisosteric replacement of the phenethyl group of fentanyl is a defining feature of sufentanil and influences its pharmacological profile.

Structure-Activity Relationship Insights

Systematic modifications of the sufentanil scaffold have provided valuable insights into the structural requirements for high-affinity binding to the μ-opioid receptor and potent analgesic activity.

Modifications of the Piperidine Ring

Substitutions on the piperidine ring significantly impact the potency and duration of action of fentanyl analogs, a principle that extends to sufentanil derivatives.

-

Position 3: Introduction of groups larger than a methyl group at the 3-position of the piperidine ring generally leads to a severe reduction in analgesic potency.[3][4] The steric bulk and stereochemistry (cis/trans isomerism) of the substituent are critical factors, more so than its polarity or chemical reactivity.[3][4]

-

Position 4: The nature of the substituent at the 4-position of the piperidine ring is a major determinant of potency. In the case of sufentanil, the methoxymethyl group is a key contributor to its high potency compared to fentanyl.[2] The steric requirements of the substituent at this position appear to be more influential than its chemical nature.[3][4]

Modifications of the N-Acyl Group

The N-propanilido group is a critical component of the pharmacophore. Variations in this acyl chain can modulate activity. For instance, in the broader class of fentanyl analogs, changes in the N-acyl chain length have been shown to alter the rank order of potencies for antinociceptive and respiratory depressant effects.[1]

Modifications of the N-Alkyl Substituent

The substituent on the piperidine nitrogen plays a crucial role in receptor interaction. In sufentanil, the 2-(2-thienyl)ethyl group is a key feature. Replacing the phenethyl group of fentanyl with other aromatic groups, such as thiophene, can maintain or enhance binding to the μ-opioid receptor.[5]

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data on the binding affinity and analgesic potency of sufentanil and selected analogs. This data is compiled from various studies to provide a comparative overview.

Table 1: Mu-Opioid Receptor Binding Affinities of Sufentanil and Analogs

| Compound | Modification | Ki (nM) | Receptor Source | Reference |

| Sufentanil | - | 0.138 | Recombinant human μOR | [6] |

| Fentanyl | Thiophene ring replaced by phenyl | 1.23 | Recombinant human μOR | [7] |

| Carfentanil | 4-methoxymethyl replaced by 4-carbomethoxy | 0.19 | Recombinant human μOR | [7] |

| Lofentanil | 3-methyl addition to Carfentanil | 0.208 | Recombinant human μOR | [7] |

| Alfentanil | Thienylethyl replaced by ethyltetrazolyl | ~2x weaker than fentanyl | Marmoset brain homogenates | [5] |

Table 2: In Vivo Analgesic Potency of Sufentanil and Analogs

| Compound | Animal Model | Test | ED50 (mg/kg) | Relative Potency (Morphine = 1) | Reference |

| Sufentanil | Rat | Tail-withdrawal | - | 500-1000 | [2] |

| Fentanyl | Rat | Tail-withdrawal | - | 50-100 | [8] |

| Carfentanil | - | - | - | ~10,000 | [9] |

| Alfentanil | Rat | - | - | 10-20 | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used in the SAR studies of sufentanil and its analogs.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Protocol for [³H]-Sufentanil Binding Assay: [11]

-

Membrane Preparation: Rat brain tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the crude membrane fraction. The final pellet is resuspended in the assay buffer.

-

Assay Incubation: The membrane preparation is incubated with a fixed concentration of [³H]-sufentanil (a radiolabeled version of sufentanil) and varying concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-sufentanil (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Analgesic Activity Assessment: Hot-Plate Test

This test is used to measure the analgesic efficacy of a compound by assessing the animal's response to a thermal stimulus.

Hot-Plate Test Protocol:

-

Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.

-

Animal Acclimation: Rodents (typically mice or rats) are habituated to the testing room before the experiment.

-

Baseline Latency: Each animal is placed on the hot plate, and the time until it exhibits a pain response (e.g., licking a paw or jumping) is recorded as the baseline latency. A cut-off time is set to prevent tissue damage.

-

Drug Administration: The test compound is administered to the animals (e.g., via intravenous or subcutaneous injection).

-

Post-Treatment Latency: At specific time points after drug administration, the animals are again placed on the hot plate, and their response latencies are measured.

-

Data Analysis: The increase in latency time compared to the baseline is calculated to determine the analgesic effect of the compound. The dose that produces a 50% maximal possible effect (ED50) is often calculated.

Signaling Pathways of Sufentanil

Sufentanil, like other μ-opioid receptor agonists, initiates a cascade of intracellular signaling events upon receptor binding. Recent research has also highlighted its influence on pathways beyond the classical G-protein coupling, including those involved in cancer cell biology.

Mu-Opioid Receptor Signaling

Upon binding to the μ-opioid receptor, sufentanil triggers the exchange of GDP for GTP on the associated Gαi/o protein. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors. A primary consequence is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Figure 1. Simplified G-protein signaling pathway of sufentanil.

NF-κB and Snail Signaling Pathways

Studies have indicated that sufentanil can inhibit the proliferation and metastasis of certain cancer cells by downregulating the NF-κB and Snail signaling pathways.[8] This suggests a potential role for sufentanil beyond analgesia, although the direct mechanisms are still under investigation.

Figure 2. Inhibition of NF-κB and Snail pathways by sufentanil.

Experimental Workflow for SAR Studies

The process of conducting a structure-activity relationship study for novel sufentanil analogs typically follows a structured workflow, from chemical synthesis to in vivo evaluation.

Figure 3. General workflow for SAR studies of sufentanil analogs.

Conclusion

The structure-activity relationship of sufentanil and its analogs is a well-defined area of medicinal chemistry, with clear evidence linking specific structural modifications to changes in μ-opioid receptor affinity and analgesic potency. The 4-anilidopiperidine scaffold remains a robust platform for the design of potent opioids. Future research in this area will likely focus on fine-tuning the structure to develop biased agonists that preferentially activate G-protein signaling over β-arrestin pathways, with the goal of separating the desired analgesic effects from adverse side effects such as respiratory depression and tolerance. The detailed experimental protocols and SAR data presented in this guide provide a solid foundation for researchers and drug development professionals working to advance the field of opioid analgesics.

References

- 1. Fentanyl analog structure-activity relationships demonstrate determinants of diverging potencies for antinociception and respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fentanyl analogs: structure-activity-relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. zenodo.org [zenodo.org]

- 7. Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fentanyl - Wikipedia [en.wikipedia.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Sufentanil. A review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [3H]Sufentanil, a superior ligand for mu-opiate receptors: binding properties and regional distribution in rat brain and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Sufentanil Citrate in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sufentanil citrate, a potent synthetic opioid analgesic, exerts its primary pharmacological effects within the central nervous system (CNS). As a thienyl derivative of fentanyl, it is characterized by high lipid solubility and a strong affinity for opioid receptors, rendering it approximately 5 to 10 times more potent than fentanyl.[1] This technical guide provides an in-depth exploration of the pharmacodynamics of this compound within the CNS, detailing its molecular interactions, downstream signaling cascades, and overall physiological impact. The content herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development, offering quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Receptor Binding and Selectivity

Sufentanil's primary mechanism of action is as a potent and highly selective agonist at the µ-opioid receptor (MOR), which is a member of the G-protein coupled receptor (GPCR) superfamily.[1][2][3] Its interaction with MORs in the brain and spinal cord is responsible for its profound analgesic and sedative effects.[1]

Quantitative Binding Affinity

The affinity of sufentanil for the µ-opioid receptor is significantly higher than for the δ (delta) and κ (kappa) opioid receptors, underscoring its selectivity. The equilibrium dissociation constant (Ki) is a measure of binding affinity, with lower values indicating a stronger interaction.

| Receptor Subtype | Binding Affinity (Ki) in CHO Cells | Reference |

| µ (mu) | 0.138 nM | [3][4] |

| δ (delta) | 18.2 nM | [5] |

| κ (kappa) | 19.3 nM | [6] |

Table 1: this compound Binding Affinities for Opioid Receptor Subtypes.

Experimental Protocol: Opioid Receptor Binding Assay

A detailed understanding of the interaction between sufentanil and opioid receptors can be achieved through competitive radioligand binding assays.

Objective: To determine the binding affinity (Ki) of this compound for µ, δ, and κ opioid receptors expressed in Chinese Hamster Ovary (CHO) cell membranes.

Materials:

-

CHO cell membranes expressing human recombinant µ, δ, or κ opioid receptors.

-

Radioligands: [³H]-DAMGO (for µ), [³H]-DPDPE (for δ), [³H]-U69,593 (for κ).

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Naloxone (for non-specific binding determination).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the frozen CHO cell membranes on ice. Homogenize the membranes in ice-cold assay buffer.

-

Assay Setup: In a 96-well plate, add increasing concentrations of unlabeled this compound.

-